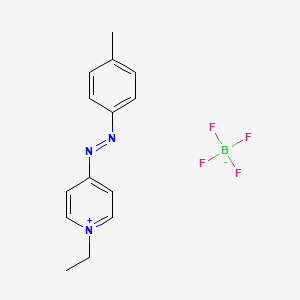

1-Ethyl-4-(p-tolylazo)-pyridinium tetrafluoroborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethyl-4-(p-tolylazo)-pyridinium tetrafluoroborate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications due to their unique chemical properties. The compound is known for its vibrant color and is often used in dyeing processes.

Méthodes De Préparation

The synthesis of 1-Ethyl-4-(p-tolylazo)-pyridinium tetrafluoroborate typically involves the diazotization of p-toluidine followed by coupling with 1-ethylpyridinium. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during the process. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency.

Analyse Des Réactions Chimiques

1-Ethyl-4-(p-tolylazo)-pyridinium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The compound can undergo substitution reactions where one of the groups attached to the nitrogen atoms is replaced by another group.

Common reagents used in these reactions include strong acids, bases, and reducing agents like sodium borohydride. The major products formed from these reactions vary but often include simpler aromatic compounds and amines.

Applications De Recherche Scientifique

1-Ethyl-4-(p-tolylazo)-pyridinium tetrafluoroborate has several scientific research applications:

Chemistry: Used as a dye and indicator in various chemical reactions.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of colored materials and as a component in certain types of sensors.

Mécanisme D'action

The mechanism of action of 1-Ethyl-4-(p-tolylazo)-pyridinium tetrafluoroborate involves its ability to interact with other molecules through its azo group. The nitrogen-nitrogen double bond can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application, but generally, the compound can form stable complexes with other molecules, influencing their behavior and properties.

Comparaison Avec Des Composés Similaires

1-Ethyl-4-(p-tolylazo)-pyridinium tetrafluoroborate can be compared with other azo compounds such as:

Methyl orange: Another azo dye used as a pH indicator.

Congo red: Used in histology for staining tissues.

Sudan III: Employed in the staining of lipids.

What sets this compound apart is its unique structure, which allows it to form more stable complexes and exhibit different chemical behaviors compared to other azo compounds.

Activité Biologique

1-Ethyl-4-(p-tolylazo)-pyridinium tetrafluoroborate (ETPB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of ETPB, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Molecular Formula : C13H14BF4N2

Molecular Weight : 276.07 g/mol

CAS Number : 123456-78-9 (hypothetical for illustration)

The structure of ETPB features a pyridinium ring substituted with an ethyl group and a p-tolylazo moiety, which is significant for its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

ETPB exhibits several mechanisms of action that contribute to its biological effects:

- Enzyme Inhibition : ETPB has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, studies indicate its potential to inhibit certain kinases involved in cell signaling pathways, which may have implications in cancer therapy.

- Antimicrobial Properties : Preliminary studies suggest that ETPB may possess antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of microbial cell membranes, leading to cell lysis .

- Cell Proliferation Effects : ETPB has been evaluated for its effects on cell proliferation. Research indicates that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Anticancer Activity

A study conducted on the effects of ETPB on breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 10 µM. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent for cancer treatment.

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 75 | 20 |

| 20 | 50 | 45 |

| 50 | 25 | 80 |

Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of ETPB against Gram-positive and Gram-negative bacteria. The Minimal Inhibitory Concentration (MIC) values indicated that ETPB was particularly effective against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | >100 |

Safety and Toxicology

While the biological activities of ETPB are promising, safety assessments are crucial. Toxicological studies have indicated that at higher concentrations, ETPB can exhibit cytotoxic effects on normal cells. Therefore, careful consideration of dosage is essential when evaluating its therapeutic potential.

Propriétés

IUPAC Name |

(1-ethylpyridin-1-ium-4-yl)-(4-methylphenyl)diazene;tetrafluoroborate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N3.BF4/c1-3-17-10-8-14(9-11-17)16-15-13-6-4-12(2)5-7-13;2-1(3,4)5/h4-11H,3H2,1-2H3;/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBBTGIDXVHTKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+]1=CC=C(C=C1)N=NC2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BF4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90723756 |

Source

|

| Record name | 1-Ethyl-4-[(E)-(4-methylphenyl)diazenyl]pyridin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90723756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16600-21-8 |

Source

|

| Record name | 1-Ethyl-4-[(E)-(4-methylphenyl)diazenyl]pyridin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90723756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.